Cas no 82919-92-4 (1-(cyclopropylmethyl)-3-methylpiperazine)

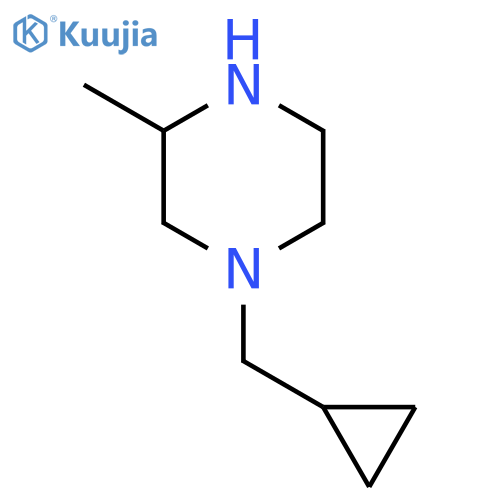

82919-92-4 structure

商品名:1-(cyclopropylmethyl)-3-methylpiperazine

1-(cyclopropylmethyl)-3-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- Piperazine,1-(cyclopropylmethyl)-3-methyl-

- 1-(cyclopropylmethyl)-3-methylpiperazine

- 2-ETHYLOCTAHYDRO-PYRROLO[1,2-A]PYRAZINE

- Piperazine, 1-(cyclopropylmethyl)-3-methyl- (9CI)

- DTXSID90515971

- SCHEMBL7324387

- AKOS014161410

- CS-0244779

- 82919-92-4

- A1-18047

- EN300-2935214

-

- MDL: MFCD20116980

- インチ: InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3

- InChIKey: IWRIBHLFZPQASA-UHFFFAOYSA-N

- ほほえんだ: CC1CN(CCN1)CC2CC2

計算された属性

- せいみつぶんしりょう: 154.146998583g/mol

- どういたいしつりょう: 154.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

1-(cyclopropylmethyl)-3-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2935214-10.0g |

1-(cyclopropylmethyl)-3-methylpiperazine |

82919-92-4 | 95.0% | 10.0g |

$2269.0 | 2025-03-19 | |

| Enamine | EN300-2935214-0.25g |

1-(cyclopropylmethyl)-3-methylpiperazine |

82919-92-4 | 95.0% | 0.25g |

$216.0 | 2025-03-19 | |

| 1PlusChem | 1P008L6K-100mg |

Piperazine,1-(cyclopropylmethyl)-3-methyl- |

82919-92-4 | 95% | 100mg |

$243.00 | 2024-04-21 | |

| Aaron | AR008LEW-1g |

Piperazine,1-(cyclopropylmethyl)-3-methyl- |

82919-92-4 | 95% | 1g |

$751.00 | 2025-02-14 | |

| Aaron | AR008LEW-5g |

Piperazine,1-(cyclopropylmethyl)-3-methyl- |

82919-92-4 | 95% | 5g |

$2129.00 | 2025-02-14 | |

| Aaron | AR008LEW-250mg |

Piperazine,1-(cyclopropylmethyl)-3-methyl- |

82919-92-4 | 95% | 250mg |

$322.00 | 2025-02-14 | |

| 1PlusChem | 1P008L6K-1g |

Piperazine,1-(cyclopropylmethyl)-3-methyl- |

82919-92-4 | 95% | 1g |

$715.00 | 2024-04-21 | |

| Enamine | EN300-2935214-10g |

1-(cyclopropylmethyl)-3-methylpiperazine |

82919-92-4 | 95% | 10g |

$2269.0 | 2023-09-06 | |

| Enamine | EN300-2935214-0.05g |

1-(cyclopropylmethyl)-3-methylpiperazine |

82919-92-4 | 95.0% | 0.05g |

$101.0 | 2025-03-19 | |

| Enamine | EN300-2935214-5.0g |

1-(cyclopropylmethyl)-3-methylpiperazine |

82919-92-4 | 95.0% | 5.0g |

$1530.0 | 2025-03-19 |

1-(cyclopropylmethyl)-3-methylpiperazine 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

5. Back matter

82919-92-4 (1-(cyclopropylmethyl)-3-methylpiperazine) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量